(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone
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Overview
Description
(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone is an organic compound that features a bicyclo[2.2.2]octane core fused with a phenyl group. This compound is of interest due to its unique structural properties, which make it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone typically involves the Diels-Alder reaction and ring-closing metathesis as key steps. For instance, propellanes containing a bicyclo[2.2.2]octene unit can be synthesized via the Diels-Alder reaction followed by ring-closing metathesis . Another method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are less documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core can enhance binding affinity and selectivity towards these targets, leading to improved potency and reduced toxicity . The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved water solubility and metabolic stability.
Uniqueness
(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone stands out due to its balanced physicochemical properties, making it a versatile scaffold in various applications. Its unique structure allows for enhanced binding interactions and improved drug-like properties compared to other similar compounds .
Properties
CAS No. |
18524-75-9 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-bicyclo[2.2.2]octanyl(phenyl)methanone |
InChI |
InChI=1S/C15H18O/c16-15(13-4-2-1-3-5-13)14-10-11-6-8-12(14)9-7-11/h1-5,11-12,14H,6-10H2 |
InChI Key |
UGTCTMKGULKUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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